1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene
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Overview
Description
1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene is an organic compound that belongs to the class of halogenated cyclopentenes. This compound is characterized by the presence of a bromine atom at the first position and a 5-chloropent-1-yn-1-yl group at the second position of the cyclopentene ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene can be synthesized through a multi-step process involving the halogenation of cyclopentene followed by the introduction of the 5-chloropent-1-yn-1-yl group. The initial step involves the bromination of cyclopentene using bromine in the presence of a suitable solvent such as carbon tetrachloride. The resulting 1-bromocyclopentene is then subjected to a coupling reaction with 5-chloropent-1-yne in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the alkyne group serve as reactive sites for various chemical transformations. The compound can undergo oxidative addition, transmetalation, and reductive elimination in the presence of metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
1-Bromo-2-(5-chloropent-1-ynyl)cyclopentene: Similar structure but different positional isomer.
(5-Chloro-1-pentynyl)trimethylsilane: Contains a trimethylsilyl group instead of a cyclopentene ring.
1-Propynylmagnesium bromide: A Grignard reagent with a similar alkyne group.
Uniqueness: 1-Bromo-2-(5-chloropent-1-yn-1-yl)cyclopent-1-ene is unique due to its combination of a bromine atom and a 5-chloropent-1-yn-1-yl group on a cyclopentene ring. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
CAS No. |
919123-59-4 |
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Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-2-(5-chloropent-1-ynyl)cyclopentene |
InChI |
InChI=1S/C10H12BrCl/c11-10-7-4-6-9(10)5-2-1-3-8-12/h1,3-4,6-8H2 |
InChI Key |
SZZPTFVWBGRUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Br)C#CCCCCl |
Origin of Product |
United States |
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